molecular formula C7H14N2O2 B14014577 n,n'-Methanediylbis(n-ethylformamide) CAS No. 5441-41-8

n,n'-Methanediylbis(n-ethylformamide)

Cat. No.: B14014577
CAS No.: 5441-41-8
M. Wt: 158.20 g/mol
InChI Key: YNIMIEDARPMFJG-UHFFFAOYSA-N
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Description

n,n’-Methanediylbis(n-ethylformamide) is an organic compound with the molecular formula C6H12N2O2 It is a derivative of formamide, where two formamide groups are linked by a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n,n’-Methanediylbis(n-ethylformamide) typically involves the reaction of ethylamine with formaldehyde and formic acid. The reaction proceeds through the formation of an intermediate, which then undergoes further reactions to yield the final product. The reaction conditions generally include controlled temperatures and the use of catalysts to enhance the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of n,n’-Methanediylbis(n-ethylformamide) may involve continuous flow reactors to ensure consistent quality and high yield. The process would include the precise control of reactant concentrations, temperature, and pressure to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions

n,n’-Methanediylbis(n-ethylformamide) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides and other oxidation products.

    Reduction: Reduction reactions can convert the compound into simpler amines.

    Substitution: The formamide groups can participate in substitution reactions, where other functional groups replace the formamide moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield amides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

n,n’-Methanediylbis(n-ethylformamide) has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.

    Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which n,n’-Methanediylbis(n-ethylformamide) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing metabolic pathways and biochemical processes. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    n,n-Dimethylformamide: A similar compound with two methyl groups instead of ethyl groups.

    n,n-Diethylformamide: Another related compound with two ethyl groups but without the methylene bridge.

    n-Methylformamide: A simpler formamide derivative with a single methyl group.

Uniqueness

n,n’-Methanediylbis(n-ethylformamide) is unique due to the presence of the methylene bridge linking two formamide groups, which imparts distinct chemical properties and reactivity compared to its simpler counterparts. This structural feature allows for specific interactions and applications that are not possible with other formamide derivatives.

Properties

CAS No.

5441-41-8

Molecular Formula

C7H14N2O2

Molecular Weight

158.20 g/mol

IUPAC Name

N-ethyl-N-[[ethyl(formyl)amino]methyl]formamide

InChI

InChI=1S/C7H14N2O2/c1-3-8(6-10)5-9(4-2)7-11/h6-7H,3-5H2,1-2H3

InChI Key

YNIMIEDARPMFJG-UHFFFAOYSA-N

Canonical SMILES

CCN(CN(CC)C=O)C=O

Origin of Product

United States

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